Paynantheine

Serotonin receptor pharmacology Kratom alkaloid selectivity 5-HT1A agonism

Kratom researchers face a critical gap: mitragynine and 7-OH-mitragynine are inactive at serotonin receptors, blocking studies of kratom’s non-opioid effects. Paynantheine solves this as the only major kratom alkaloid with sub-100 nM dual affinity at 5-HT1A (Ki=71.8 nM) and 5-HT2B (Ki=83.1 nM), enabling clean serotonergic mechanistic investigation. • Unique μOR-sparing/δOR-biased scaffold for alcohol-use-disorder SAR programs • Distinct nine-metabolite urinary panel for orthogonal forensic LC-MS/MS confirmation • Low CYP2D6 inhibition minimizes DDI confounding in co-administration studies Supplied at ≥98% purity with full analytical certification. Global shipping available.

Molecular Formula C23H28N2O4
Molecular Weight 396.5 g/mol
CAS No. 1346-36-7
Cat. No. B174672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePaynantheine
CAS1346-36-7
SynonymsPATULIN(RG)
Molecular FormulaC23H28N2O4
Molecular Weight396.5 g/mol
Structural Identifiers
SMILESCOC=C(C1CC2C3=C(CCN2CC1C=C)C4=C(N3)C=CC=C4OC)C(=O)OC
InChIInChI=1S/C23H28N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h5-8,13-14,16,19,24H,1,9-12H2,2-4H3/b17-13+/t14-,16-,19-/m0/s1
InChIKeyJGZKIGWXPPFMRG-CYSPOEIOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Paynantheine: Unique Serotonergic–Opioidergic Polypharmacology


Paynantheine (PAY) is a monoterpenoid indole alkaloid that constitutes the second most abundant alkaloid in Mitragyna speciosa (kratom) leaves, after mitragynine [1]. It is the 3S-configured dehydro analog of mitragynine and belongs to the heteroyohimbine subclass of corynanthe-type indole alkaloids [2]. Unlike the predominantly mu‑opioid receptor (μOR)-centric pharmacology of mitragynine and its oxidized derivative 7‑hydroxymitragynine, paynantheine exhibits a distinctive polypharmacology characterized by nanomolar affinity at serotonin 5‑HT1A and 5‑HT2B receptors and low micromolar affinity at μ‑ and κ‑opioid receptors [3][4]. This receptor-binding signature positions paynantheine as a mechanistically differentiated research tool for probing serotonergic contributions to kratom's complex physiological effects, as well as a candidate scaffold for developing analgesics and alcohol-use-disorder therapeutics with reduced μOR‑mediated liabilities.

Serotonergic–opioidergic polypharmacology research tool
5‑HT1A/5‑HT2B probe (reported high affinity; mitragynine-inactive targets)
3S stereoisomer‑defined alkaloid for stereochemical control studies

Why Paynantheine Is Functionally Irreplaceable


Although paynantheine shares the indole alkaloid scaffold with mitragynine and speciogynine, the three alkaloids diverge profoundly in their primary receptor engagement targets, functional selectivity, and pharmacokinetic handling. Mitragynine and 7‑hydroxymitragynine act predominantly as μ‑opioid receptor agonists, with 7‑hydroxymitragynine exhibiting sub‑nanomolar μOR potency, whereas paynantheine shows negligible μOR activation and instead binds with high affinity to 5‑HT1A and 5‑HT2B serotonin receptors (Ki values of 71.8 and 83.1 nM, respectively) [1][2]. Speciogynine also binds to 5‑HT1A/5‑HT2B but with a distinct functional outcome at opioid receptors; paynantheine uniquely antagonizes morphine‑induced antinociception and hyperlocomotion in vivo [3]. Moreover, the 3S configuration of paynantheine confers a markedly different human pharmacokinetic profile—including a longer terminal half‑life of 24–45 h and a vastly larger apparent volume of distribution (960–12,700 L) compared with its 3R diastereomer isopaynantheine [4]. These receptor‑level, functional, and pharmacokinetic differences make generic substitution scientifically unsound for any study or application targeting serotonergic mechanisms, δ‑opioid‑biased signaling, or kratom alkaloid forensic identification.

Target Engagement Mismatch
Primary receptor targets differ fundamentally: paynantheine engages 5‑HT1A/5‑HT2B with reported high affinity, whereas mitragynine and 7‑hydroxymitragynine act predominantly at μOR.
Functional Opioid Profile Divergence
Paynantheine exhibits μOR antagonist‑like behavior in vivo; 7‑hydroxymitragynine is a reported μOR agonist. Functional opposition limits substitution in δOR‑biased or μOR‑sparing study designs.
Stereochemistry‑Dependent Pharmacokinetics
The 3S configuration of paynantheine confers a markedly longer terminal half‑life and larger distribution volume compared with the 3R diastereomer isopaynantheine. Substitution with the 3R form would alter exposure‑response relationships.

Paynantheine Differential Evidence


5‑HT1A/5‑HT2B Affinity vs. Mitragynine

In competitive radioligand‑binding assays, paynantheine demonstrated high affinity for human 5‑HT1A receptors (Ki = 71.8 nM) and 5‑HT2B receptors (Ki = 83.1 nM). In stark contrast, mitragynine—the primary kratom alkaloid—showed no specific binding at either 5‑HT1AR or 5‑HT2BR at concentrations up to 10 μM [1]. Furthermore, in HEK293 cells expressing 5‑HT1AR, paynantheine did not activate the receptor directly (EC50 > 10 μM), but its metabolite 9‑O‑desmethylpaynantheine acted as a partial agonist (EC50 = 234 nM, Emax = 62%), identifying paynantheine as a pro‑drug for serotonergic activity [1]. This represents a qualitative receptor‑engagement difference: paynantheine accesses a serotonergic target space that mitragynine cannot occupy.

5‑HT1A/5‑HT2B Affinity vs. Mitragynine
Head-to-head
Paynantheine 5‑HT1A Ki 71.8 nM; 5‑HT2B Ki 83.1 nM
Mitragynine No specific binding up to 10 µM
Serotonergic probe selection context
Mitragynine lacks 5‑HT1A/5‑HT2B engagement; metabolite 9‑O‑desmethylpaynantheine acts as partial agonist.
Serotonin receptor pharmacology Kratom alkaloid selectivity 5-HT1A agonism

µOR Antagonist Profile vs. 7‑Hydroxymitragynine

In a conditioned place preference (CPP) paradigm in male C57BL/6N mice, paynantheine (10 mg·kg⁻¹, i.p.) produced significant place aversion rather than reward, and it blocked morphine‑induced antinociception and morphine‑induced hyperlocomotion [1]. By contrast, 7‑hydroxymitragynine is a potent µOR agonist that produces robust CPP and hyperlocomotion at sub‑milligram doses [1]. In vitro, paynantheine bound µOR with Ki ≈ 1 µM and did not activate the receptor in functional assays, whereas 7‑hydroxymitragynine displayed sub‑nanomolar µOR potency [1][2]. This antagonist‑like profile at µOR, combined with δ‑opioid receptor (δOR) activity (paynantheine reduced alcohol consumption in WT mice but not in δOR knockout mice), distinguishes paynantheine as a µOR‑sparing, δOR‑biased scaffold suitable for developing alcohol‑use‑disorder therapeutics with reduced abuse liability.

µOR Antagonist Profile vs. 7‑OH‑mitragynine
Head-to-head
Paynantheine µOR Ki ≈ 1 µM; blocks morphine antinociception and hyperlocomotion
7‑Hydroxymitragynine Sub‑nanomolar µOR agonist; produces CPP and hyperlocomotion
µOR‑sparing δOR‑biased study context
Distinct from agonist alkaloids; δOR‑dependent alcohol‑consumption reduction in WT mice.
Opioid receptor antagonism Alcohol use disorder Biased signaling

CYP2D6 Inhibition vs. Mitragynine

In a head‑to‑head panel screen using human liver microsomes (HLMs), paynantheine exhibited only moderate inhibition of CYP2D6 activity, in contrast to the potent competitive CYP2D6 inhibition by mitragynine (IC₅₀ = 2.2 μM, Ki = 1.1 μM) and corynantheidine (IC₅₀ = 4.2 μM, Ki = 2.8 μM) [1]. Paynantheine also showed moderate inhibitory effects on CYP3A4/5 (midazolam hydroxylase) but did not inhibit testosterone 6β‑hydroxylation, indicating probe‑substrate‑dependent inhibition. Speciogynine (SPG) likewise showed moderate CYP2D6 inhibition, but paynantheine's weaker overall CYP2D6 suppression reduces the risk of clinically significant adverse drug interactions with co‑administered CYP2D6 substrates such as dextromethorphan, codeine, and certain antidepressants.

CYP2D6 Inhibition vs. Mitragynine
Reported
Rank order: Mitragynine (Ki 1.1 µM) > Corynantheidine (Ki 2.8 µM) >> Paynantheine (moderate)
Supports polypharmacy DDI risk evaluation
Lower CYP2D6 inhibition rank vs. mitragynine; probe‑substrate‑dependent CYP3A4 effects.
CYP450 inhibition Drug–drug interaction Hepatic metabolism

hERG Inhibition: Cardiac Safety Benchmark

Paynantheine blocked the delayed‑rectifier potassium current (IKr) in human induced pluripotent stem cell‑derived cardiomyocytes (hiPSC‑CMs) with an IC₅₀ of 2.47 µM [1]. This provides a concrete, measured cardiotoxicity liability benchmark. Comparable hERG IC₅₀ data for mitragynine, speciogynine, or 7‑hydroxymitragynine in the same hiPSC‑CM system are not available in the open literature, making paynantheine the only major kratom alkaloid for which a defined cardiac ion‑channel safety margin has been established. The IC₅₀ of 2.47 µM exceeds typical plasma concentrations predicted from pharmacokinetic studies, but the value serves as an essential screening parameter for medicinal chemistry optimization.

hERG Inhibition
Class-level
IC₅₀ = 2.47 µM
Baseline for class-level cardiac ion-channel screening
Single‑compound hERG benchmark in hiPSC‑CMs; comparator data unavailable.
Cardiac safety hERG channel Cardiotoxicity screening

Pharmacokinetic Profile vs. Isopaynantheine

A clinical pharmacokinetic study in healthy adults administered a single 2‑g oral dose of kratom tea revealed pronounced stereochemistry‑dependent disposition: the 3S‑configured alkaloids—paynantheine, mitragynine, and speciogynine—exhibited a terminal half‑life (t½) of 24–45 h, an apparent volume of distribution (Vd/F) of 960–12,700 L, and a time to maximum concentration (Tmax) of 1–2 h. In contrast, the 3R‑configured diastereomers—isopaynantheine, mitraciliatine, and speciociliatine—showed a t½ of ~12–18 h, Vd/F of ~46–130 L, and Tmax of 2.5–4.5 h [1]. Paynantheine therefore has an approximately 2‑ to 3‑fold longer half‑life and a nearly 100‑fold larger apparent distribution volume than its direct 3R‑stereoisomer, isopaynantheine. In rats, paynantheine additionally demonstrated extremely low oral bioavailability of 5.9% and a rapid Tmax of 0.2 h [2].

PK Profile vs. Isopaynantheine
Head-to-head
Paynantheine (3S) t½ 24–45 h; Vd/F 960–12,700 L; Tmax 1–2 h
Isopaynantheine (3R) t½ ~12–18 h; Vd/F ~46–130 L; Tmax 2.5–4.5 h
Stereochemistry-dependent exposure context
3S identity critical for PK/PD study reproducibility; rat oral bioavailability ~5.9%.
Pharmacokinetics Stereochemistry Drug disposition

Independent Urinary Biomarkers vs. Mitragynine Metabolites

LC‑MS/MS metabolism studies in rats administered pure paynantheine identified nine distinct phase‑I metabolites (including 9‑O‑demethyl‑PAY, 16‑carboxy‑PAY, and 9,17‑O‑bisdemethyl‑PAY) and their glucuronide/sulfate conjugates, none of which overlap with the metabolic fingerprint of mitragynine [1]. Several of these paynantheine‑derived metabolites correspond to the 'dehydro‑MG' compounds previously detected exclusively in human kratom users' urine and absent in rat urine after pure mitragynine administration [1]. This establishes paynantheine metabolites as orthogonal forensic markers that can confirm kratom ingestion independently of mitragynine and its metabolites, thereby increasing assay specificity and reducing false‑negative rates in abstinence monitoring programs.

Urinary Biomarkers vs. Mitragynine Metabolites
Reported
9 distinct phase‑I metabolites identified; no overlap with mitragynine metabolites
Orthogonal biomarker panel for forensic method specificity
Includes dehydro‑MG peaks unexplained by mitragynine metabolism; supports LC‑MS/MS method development.
Forensic toxicology Metabolite identification Kratom biomarker

Paynantheine Application Scenarios


Serotonergic Mechanism‑of‑Action Studies in Kratom Pharmacology

Paynantheine is the only major kratom alkaloid with validated sub‑100 nM affinity at both 5‑HT1A and 5‑HT2B receptors, while mitragynine is completely inactive at these targets. Researchers investigating the mood‑enhancing, anxiolytic, or antinociceptive effects of kratom that are independent of opioid receptor activation must use paynantheine as the primary pharmacological probe. Its metabolite 9‑O‑desmethylpaynantheine acts as a 5‑HT1A partial agonist (EC₅₀ = 234 nM), enabling studies of metabolic activation in serotonergic signaling [1].

µOR‑Sparing, δOR‑Biased Therapeutics for Alcohol Use Disorder

Paynantheine's unique in vivo profile—blocking morphine‑induced antinociception and hyperlocomotion (µOR antagonism) while dose‑dependently reducing alcohol consumption through a δOR‑dependent mechanism—cannot be replicated by mitragynine or 7‑hydroxymitragynine. Paynantheine thus serves as an essential lead scaffold and a pharmacological tool compound for medicinal chemistry programs targeting alcohol use disorder, enabling structure–activity relationship (SAR) exploration around a µOR‑sparing/δOR‑biased template [2].

Drug–Drug Interaction Risk Assessment in Kratom Polypharmacy Investigations

Because paynantheine exhibits only moderate CYP2D6 inhibition—unlike the potent competitive CYP2D6 inhibitors mitragynine (Ki = 1.1 µM) and corynantheidine (Ki = 2.8 µM)—it is the superior choice as a co‑formulant or comparator in in vivo DDI studies. Researchers planning experiments that co‑administer CYP2D6 substrates (e.g., dextromethorphan, certain SSRIs, beta‑blockers) should select paynantheine to minimize confounding pharmacokinetic interactions [3].

Comprehensive Forensic and Clinical Toxicology Screening for Kratom Exposure

Paynantheine metabolites constitute a distinct, mitragynine‑independent urinary biomarker panel. Forensic and clinical laboratories developing LC‑MS/MS methods for kratom exposure confirmation must include a paynantheine certified reference material to achieve full analytical coverage. The nine characterized phase‑I metabolites (e.g., 9‑O‑demethyl‑PAY, 16‑carboxy‑PAY) provide orthogonal confirmation, reducing the probability of false‑negative results in samples where mitragynine is rapidly cleared or metabolized below detection limits [4].

Application
Selection Property
Validation Focus
Serotonergic mechanism‑of‑action studies
5‑HT1A/5‑HT2B high‑affinity binding (reported)
Confirmation of 5‑HT1A partial agonism by metabolite
Alcohol use disorder model studies
µOR‑antagonist/δOR‑biased activity profile
δOR‑dependent alcohol‑consumption endpoint validation
Drug–drug interaction risk assessment
CYP2D6 inhibition rank order
DDI liability in CYP2D6 co‑substrate administration models
Forensic and bioanalytical toxicology screening
Paynantheine‑specific urinary metabolite panel
Orthogonal LC‑MS/MS method specificity vs. mitragynine‑only detection

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